molecular formula C8H13N3O B15254583 3-Amino-2-methyl-1-(pyrimidin-5-yl)propan-1-ol

3-Amino-2-methyl-1-(pyrimidin-5-yl)propan-1-ol

Cat. No.: B15254583
M. Wt: 167.21 g/mol
InChI Key: NOHZCIQDQBSAJY-UHFFFAOYSA-N
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Description

3-Amino-2-methyl-1-(pyrimidin-5-yl)propan-1-ol is an organic compound that features a pyrimidine ring substituted with an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methyl-1-(pyrimidin-5-yl)propan-1-ol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the amino and hydroxyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Key steps include the purification of intermediates and the final product through techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-1-(pyrimidin-5-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

3-Amino-2-methyl-1-(pyrimidin-5-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-1-(pyrimidin-5-yl)propan-1-ol involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, influencing various biochemical pathways. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylpyrimidine: Shares a similar pyrimidine structure but lacks the hydroxyl group.

    3-Amino-2-methyl-1-(pyridin-5-yl)propan-1-ol: Similar structure with a pyridine ring instead of a pyrimidine ring.

Uniqueness

3-Amino-2-methyl-1-(pyrimidin-5-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, a hydroxyl group, and a pyrimidine ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

3-amino-2-methyl-1-pyrimidin-5-ylpropan-1-ol

InChI

InChI=1S/C8H13N3O/c1-6(2-9)8(12)7-3-10-5-11-4-7/h3-6,8,12H,2,9H2,1H3

InChI Key

NOHZCIQDQBSAJY-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1=CN=CN=C1)O

Origin of Product

United States

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